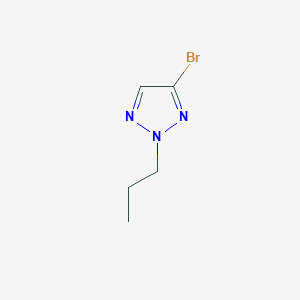

4-Bromo-2-propyl-2H-1,2,3-triazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C5H8BrN3 |

|---|---|

Molecular Weight |

190.04 g/mol |

IUPAC Name |

4-bromo-2-propyltriazole |

InChI |

InChI=1S/C5H8BrN3/c1-2-3-9-7-4-5(6)8-9/h4H,2-3H2,1H3 |

InChI Key |

RMSNIWSLKWSSBP-UHFFFAOYSA-N |

Canonical SMILES |

CCCN1N=CC(=N1)Br |

Origin of Product |

United States |

Conformational and Electronic Influence of the 2 Propyl Moiety

The substitution pattern of 1,2,3-triazoles significantly dictates their physical and chemical properties. In the case of 4-Bromo-2-propyl-2H-1,2,3-triazole, the presence of the 2-propyl group introduces specific conformational and electronic perturbations to the heterocyclic ring.

Conformational Influence

Table 1: Predicted Conformational Data for 2-Propyl-2H-1,2,3-triazole Analogues This table presents predicted data based on computational studies of related N-alkylated heterocyclic systems, as direct experimental values for the specific compound of interest are not widely published.

| Parameter | Predicted Value/Observation | Basis of Prediction |

| Preferred Dihedral Angle (C-N2-C_propyl-C_propyl) | ~60° or ~180° (gauche or anti) | Minimization of steric interactions, based on general principles of conformational analysis and studies on similar N-alkyl heterocycles. |

| Rotational Barrier (N2-C_propyl) | Low to moderate (estimated 2-5 kcal/mol) | Analogy to rotational barriers in similar systems like n-propyl vs. isopropyl groups adjacent to double bonds nih.govosti.gov. |

Electronic Influence

The 2-propyl group primarily exerts an electronic effect on the triazole ring through induction. As an alkyl group, it is weakly electron-donating, which can subtly modulate the electron density of the triazole ring. This inductive effect can influence the reactivity of the heterocycle in various chemical transformations.

The position of alkylation on the 1,2,3-triazole ring is crucial. N2-substituted 1,2,3-triazoles are generally considered to be thermodynamically more stable than their N1-substituted counterparts nih.govbldpharm.com. This stability is attributed to the electronic arrangement within the 2H-1,2,3-triazole tautomer. In this isomer, both N-N bonds have a more balanced bond order compared to the N1-substituted isomer, where there is more pronounced single and double bond character between the nitrogen atoms nih.gov.

The presence of the electron-withdrawing bromine atom at the C4 position has a more pronounced electronic impact. It lowers the energy of the molecular orbitals and can influence the regioselectivity of subsequent reactions, such as metal-catalyzed cross-coupling reactions organic-chemistry.org. The combination of the electron-donating propyl group at N2 and the electron-withdrawing bromo group at C4 creates a unique electronic environment within the molecule.

Table 2: Comparative Electronic Properties of Substituted 1,2,3-Triazoles This table collates findings from various experimental and computational studies on substituted 1,2,3-triazoles to provide a comparative context.

| Compound/Substituent | Observed/Predicted Electronic Effect | Reference/Supporting Evidence |

| N-Alkyl Group (general) | Weakly electron-donating (inductive effect) | General principles of physical organic chemistry. |

| N2-Substitution | Leads to greater thermodynamic stability compared to N1-substitution. | nih.govbldpharm.com |

| C4-Bromo Substituent | Electron-withdrawing; directs further substitution. | organic-chemistry.org |

| C4-Electron-withdrawing group | Shortens the N(2)-N(3) bond and can influence NMR chemical shifts. | nih.gov |

Table 3: Representative ¹³C NMR Chemical Shift Data for Substituted Triazoles This table provides representative ¹³C NMR chemical shift ranges for carbons in substituted triazole rings to illustrate the electronic effects of substituents. Exact values for the target compound are not available in the cited literature.

| Carbon Atom | Typical Chemical Shift Range (ppm) | Influencing Factors |

| C4 | 110-135 | Highly sensitive to the nature of the substituent at this position. Electron-withdrawing groups generally cause a downfield shift. ipb.ptoregonstate.edu |

| C5 | 120-145 | Influenced by substituents at both N1/N2 and C4. ipb.ptoregonstate.edu |

Advanced Synthetic Methodologies for 4 Bromo 2 Propyl 2h 1,2,3 Triazole and Analogous N2 Substituted 4 Bromotriazoles

Strategies for the Construction of N2-Substituted 1,2,3-Triazole Skeletons

The regioselective synthesis of N2-substituted 1,2,3-triazoles can be broadly categorized into two main approaches: those that establish the N2-substitution during the formation of the triazole ring (pre-functionalization) and those that introduce the substituent after the triazole core is formed (post-cycloaddition functionalization).

Pre-functionalization Approaches for Regioselective Synthesis

Two prominent methods for the direct synthesis of N2-substituted 1,2,3-triazoles are the Boulton-Katritzky rearrangement and hydrazine (B178648) oxidative cyclization. researchgate.net

The Boulton-Katritzky rearrangement is a powerful tool for the synthesis of various five-membered nitrogen-containing heterocycles, including N2-substituted 1,2,3-triazoles. beilstein-journals.orgnih.gov This rearrangement, also known as a mononuclear heterocyclic rearrangement, involves the recyclization of systems containing an N-O bond within a ring. beilstein-journals.orgnih.gov The reaction typically proceeds from hydrazones of certain heterocyclic systems, such as 1,2,4-oxadiazoles or isoxazoles, under acidic, basic, thermal, or photochemical conditions. beilstein-journals.orgnih.gov

The general mechanism involves the formation of a hydrazone intermediate, which then undergoes intramolecular recyclization with the opening of the initial heterocyclic ring and the formation of a new N-N bond. beilstein-journals.org Subsequent acidification or other work-up steps yield the final 1,2,3-triazole product. beilstein-journals.org For instance, the reaction of hydrazones derived from 1,2,4-oxadiazoles leads to the formation of 1,2,3-triazoles with an amide fragment. beilstein-journals.orgnih.gov Similarly, the rearrangement of isoxazoles containing a hydrazone unit is a known route to N2-substituted 1,2,3-triazoles. beilstein-journals.orgnih.gov

Recent studies have expanded the scope of the Boulton-Katritzky rearrangement. For example, a general method for the synthesis of substituted 1,2,3-triazoles bearing an allomaltol fragment has been developed, showcasing the applicability of this reaction to various aromatic and heterocyclic hydrazines. beilstein-journals.org However, it is noteworthy that for unsubstituted hydrazine, the rearrangement may not occur, and alternative reaction pathways can be observed. beilstein-journals.org

Another key pre-functionalization strategy for constructing N2-substituted 1,2,3-triazoles is the oxidative cyclization of hydrazines. researchgate.net This approach is particularly useful for synthesizing 1,2,3-triazolo[1,5-a]pyrazines and their benzo-fused analogs. nih.gov A common method involves the reaction of hydrazine hydrate (B1144303) with dicarbonyl 1,2,3-triazoles. nih.gov

A notable example is the intramolecular cyclization of a hydrazone derived from a tosylhydrazide to form disubstituted 1,2,3-triazolo[1,5-a]pyrazines. nih.gov This highlights the versatility of using hydrazine derivatives to construct fused triazole systems with defined substitution patterns.

Post-Cycloaddition Functionalization for Selective N2-Derivatization

An alternative and often more practical approach to obtaining N2-substituted triazoles involves the direct functionalization of a pre-formed NH-1,2,3-triazole ring. This method relies on directing the incoming substituent to the N2 position over the thermodynamically favored N1 position.

Direct N-alkylation of NH-1,2,3-triazoles with alkyl halides often results in a mixture of N1 and N2 isomers, with the N1 isomer typically predominating. nih.gov However, various strategies have been developed to achieve N2-selectivity.

One successful approach involves the use of specific catalysts and reaction conditions. For instance, gold-catalyzed alkylation of NH-1,2,3-triazoles with vinyl ethers has been shown to produce N2-alkyl-1,2,3-triazoles with high regioselectivity. nih.gov This selectivity is attributed to a proposed hydrogen bond between the oxygen atom of the vinyl ether and the NH of the triazole, which directs the alkylation to the N2 position. nih.gov

N2-arylation has also been achieved, leading to the development of novel fluorophores. N-2-aryl-1,2,3-triazoles exhibit strong fluorescence emission in the UV/blue range, a property not observed in their N1-aryl counterparts. nih.gov

The presence of halogen atoms, particularly bromine, on the triazole ring can significantly influence the regioselectivity of N-functionalization. The reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides in the presence of a base like potassium carbonate in DMF has been shown to proceed with high regioselectivity to yield 2-substituted 4-bromo-1,2,3-triazoles. organic-chemistry.orgnih.gov This "bromo-directed" N-2 alkylation is a highly efficient method for preparing polysubstituted 1,2,3-triazoles. organic-chemistry.orgnih.gov

The bromine atom at the C4 position is believed to play a crucial role in directing the alkylation to the N2 position. organic-chemistry.org This directive effect, potentially a combination of steric and electronic factors, makes this a valuable strategy for the synthesis of compounds like 4-Bromo-2-propyl-2H-1,2,3-triazole.

Furthermore, the bromine atom can serve as a handle for further functionalization. For example, subsequent Suzuki cross-coupling reactions on the 2-substituted 4-bromo-1,2,3-triazole can lead to 2,4,5-trisubstituted triazoles, while hydrogenation can afford 2,4-disubstituted triazoles. organic-chemistry.orgnih.gov The presence of bromine at both C4 and C5 positions, as in 4,5-dibromo-2H-1,2,3-triazole, also directs alkylation to the N2 position. google.com

| Starting Material | Reagents and Conditions | Product | Key Feature |

| 4-bromo-NH-1,2,3-triazoles | Alkyl halides, K₂CO₃, DMF | 2-substituted 4-bromo-1,2,3-triazoles | Bromo-directed N2-alkylation organic-chemistry.orgnih.gov |

| NH-1,2,3-triazoles | Vinyl ethers, Gold catalyst | N²-alkyl-1,2,3-triazoles | Hydrogen bond-induced N2-selectivity nih.gov |

| Hydrazones of 1,2,4-oxadiazoles | Acid or base | N2-substituted 1,2,3-triazoles | Boulton-Katritzky rearrangement beilstein-journals.orgnih.gov |

| 4,5-dibromo-2H-1,2,3-triazole | Alkyl halides, Base | 2-alkyl-4,5-dibromo-2H-1,2,3-triazole | Directive effect of two bromine atoms google.com |

Catalytic and Non-Catalytic Cycloaddition Approaches

Cycloaddition reactions, particularly between azides and alkynes, are the cornerstone of 1,2,3-triazole synthesis. The regiochemical outcome—whether the 1,4- or 1,5-disubstituted isomer is formed—is largely dictated by the choice of catalyst.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for 1,4-Regioisomers

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly reliable and widely used method that selectively produces 1,4-disubstituted 1,2,3-triazoles. acs.orgchalmers.se This reaction is known for its operational simplicity, high yields, and compatibility with a wide range of functional groups. acs.orgnih.gov The process typically involves the reaction of a terminal alkyne with an azide (B81097) in the presence of a copper(I) catalyst. acs.org

The effectiveness of CuAAC relies on the generation and maintenance of the active Cu(I) catalytic species. Common practice involves using a Cu(II) salt, such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), in conjunction with a reducing agent to generate Cu(I) in situ. Sodium ascorbate (B8700270) (NaAsc) is the most frequently used reductant. beilstein-journals.org

Optimization studies have explored various parameters to enhance reaction efficiency, including catalyst loading, solvents, and the use of ligands. researchgate.netresearchgate.net For instance, the combination of CuSO₄·5H₂O (5 mol %) and NaAsc (50 mol %) in a 1:1 mixture of t-BuOH/H₂O is a robust system for clean conversion to 1,4-disubstituted triazoles. beilstein-journals.org Other effective catalyst systems include commercially available Cu(I) sources like [Cu(CH₃CN)₄]PF₆, which can catalyze the reaction under mild conditions. fao.orgnih.gov The use of heterogeneous catalysts, such as copper-on-charcoal (Cu/C), has been adapted for continuous flow synthesis, offering excellent catalyst stability and low metal leaching. rsc.org Visible-light-promoted CuAAC, using organic dyes to assist the reduction of Cu(II), presents a green and sustainable alternative, allowing the reaction to proceed in water under a non-inert atmosphere. rsc.org

Table 1: Optimized Conditions for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Catalyst System | Reductant | Solvent | Temperature | Key Features |

|---|---|---|---|---|

| CuSO₄·5H₂O | Sodium Ascorbate | t-BuOH/H₂O (1:1) | Room Temperature | Classical, robust, and high-yielding. beilstein-journals.orgresearchgate.net |

| [Cu(CH₃CN)₄]PF₆ | None | - | Mild Conditions | Uses a direct Cu(I) source. nih.gov |

| Cu/C (Copper-on-charcoal) | None | Dichloromethane (DCM) | 110 °C (Flow) | Heterogeneous catalyst, suitable for continuous flow, excellent stability. rsc.org |

| Cu(II) with Organic Dyes | Visible Light | Water | Room Temperature | Green synthesis, performed under non-inert atmosphere, catalyst recycling. rsc.org |

To circumvent the handling of potentially hazardous and unstable organic azides, methods for their in situ generation have been developed. A common approach involves a one-pot, three-component reaction of an alkyl halide, sodium azide, and a terminal alkyne. rsc.org This strategy has been successfully implemented under various conditions, including solvent-free ball-milling with a Cu/Al₂O₃ catalyst, which enhances safety and sustainability. rsc.org Similarly, one-pot syntheses in aqueous media have been developed, demonstrating the versatility of generating the azide and performing the cycloaddition in a single step. researchgate.netorientjchem.org

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) for 1,5-Regioisomers

As a complementary method to CuAAC, the Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) provides a powerful tool for the regioselective synthesis of 1,5-disubstituted 1,2,3-triazoles. acs.orgorganic-chemistry.orgnih.gov This reaction was pioneered by Fokin, Jia, and coworkers, who discovered that ruthenium complexes could reverse the regioselectivity observed with copper catalysts. acs.orgchalmers.se

The most effective catalysts for RuAAC are pentamethylcyclopentadienyl ruthenium(II) complexes, such as [CpRuCl(PPh₃)₂] and [CpRuCl(COD)]. organic-chemistry.org These catalysts facilitate the reaction between a wide array of organic azides and terminal alkynes to exclusively yield the 1,5-isomer. organic-chemistry.org A key advantage of RuAAC is its ability to also catalyze the cycloaddition of internal alkynes, leading to fully substituted 1,2,3-triazoles, a transformation not typically achievable with CuAAC. researchgate.net The reaction proceeds through a distinct mechanism involving the formation of a ruthenacycle intermediate. organic-chemistry.org

Table 2: Comparison of CuAAC and RuAAC

| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC) |

|---|---|---|

| Product | 1,4-disubstituted 1,2,3-triazoles acs.org | 1,5-disubstituted 1,2,3-triazoles acs.orgnih.gov |

| Catalyst | Copper(I) salts (e.g., CuSO₄/NaAsc, CuI) acs.orgbeilstein-journals.org | Ruthenium(II) complexes (e.g., [Cp*RuCl(PPh₃)₂]) organic-chemistry.org |

| Alkyne Scope | Primarily terminal alkynes nih.gov | Terminal and internal alkynes researchgate.net |

| Mechanism | Involves a copper-acetylide intermediate acs.org | Involves a ruthenacycle intermediate organic-chemistry.org |

Catalyst-Free and One-Pot Synthetic Procedures

While catalytic methods are dominant, catalyst-free approaches for triazole synthesis exist, often requiring elevated temperatures. The original Huisgen cycloaddition, for example, is a thermal reaction that typically yields a mixture of 1,4- and 1,5-regioisomers. chalmers.se

More recently, catalyst-free, one-pot procedures have been developed that offer high regioselectivity under specific conditions. For instance, the reaction of terminal arylalkynes with sodium azide and benzyl (B1604629) halides in water can generate 1,4-disubstituted triazoles with excellent yields and regiospecificity. researchgate.net However, when using terminal aliphatic alkynes under the same conditions, a mixture of regioisomers is often produced. researchgate.net Other advanced, metal-free, and azide-free one-pot methods involve the reaction of α-ketoacetals with amines or the iodine-mediated reaction of anilines, aryl alkenes, and N-tosylhydrazines to form the triazole ring. researchgate.net

Specific Synthetic Routes to this compound and its Derivatives

The direct synthesis of 2-substituted-1,2,3-triazoles via cycloaddition is challenging because these reactions typically favor the formation of N1- or N3-substituted products. Therefore, the most efficient and regioselective route to compounds like this compound involves a post-cycloaddition N-alkylation strategy. organic-chemistry.orgorganic-chemistry.org

This methodology leverages a "bromo-directing" effect. The synthesis begins with the creation of a 4-bromo-NH-1,2,3-triazole precursor. The presence of the bromine atom at the C4 position sterically and electronically directs the subsequent alkylation to the N2 position of the triazole ring. organic-chemistry.org

The general procedure is as follows:

Formation of the Precursor : A 4-bromo-NH-1,2,3-triazole is synthesized. This can be achieved through various methods, including the cycloaddition of an appropriate azide and bromo-alkyne or by direct bromination of a parent NH-1,2,3-triazole.

Regioselective N2-Alkylation : The 4-bromo-NH-1,2,3-triazole is reacted with an alkyl halide (in this case, a propyl halide such as 1-bromopropane (B46711) or 1-iodopropane) in the presence of a base. organic-chemistry.orgorganic-chemistry.org

Studies have shown that the choice of solvent and temperature is critical for achieving high regioselectivity. The reaction of 4-bromo-NH-1,2,3-triazoles with alkyl halides using potassium carbonate (K₂CO₃) as the base in dimethylformamide (DMF) has proven to be highly effective. organic-chemistry.orgorganic-chemistry.org Performing the reaction at a reduced temperature, such as -10 °C, can further enhance the selectivity for the desired N2-alkylated product over the N1-isomer. organic-chemistry.org

Once the this compound is formed, the bromine atom can serve as a versatile handle for further functionalization. It can be removed via hydrogenation to yield a 2,4-disubstituted triazole or participate in cross-coupling reactions, such as the Suzuki reaction, to introduce new substituents and create 2,4,5-trisubstituted triazoles. organic-chemistry.orgorganic-chemistry.org This strategy provides a robust and flexible pathway to a wide range of polysubstituted N2-alkylated 1,2,3-triazoles. organic-chemistry.org A similar strategy using a 4,5-dibromo-1,2,3-triazole precursor also strongly directs alkylation to the N2 position due to steric hindrance. scielo.br

Direct N-Alkylation of Brominated 2H-1,2,3-Triazole Precursors

A direct and efficient method for the synthesis of 2-substituted 4-bromo-1,2,3-triazoles involves the regioselective N-alkylation of 4-bromo-NH-1,2,3-triazole. Research by Wang et al. has demonstrated that the presence of a bromine atom at the C4 position of the triazole ring directs the alkylation to the N2 position with high selectivity. organic-chemistry.org

The reaction of 4-bromo-NH-1,2,3-triazole with various alkyl halides in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like dimethylformamide (DMF) yields the corresponding 2-substituted 4-bromo-1,2,3-triazoles. organic-chemistry.org The optimization of reaction conditions, particularly the solvent and temperature, has been shown to significantly enhance the regioselectivity. For instance, conducting the reaction in DMF at a reduced temperature of -10°C can lead to improved yields of the desired N2-isomer. organic-chemistry.org This methodology is versatile and allows for the introduction of a variety of alkyl groups, including a propyl group, to furnish this compound. The bromine atom not only directs the alkylation but also serves as a functional handle for further synthetic transformations, such as Suzuki cross-coupling reactions to introduce aryl or other substituents at the 4-position. organic-chemistry.org

Table 1: Regioselective N2-Alkylation of 4-Bromo-NH-1,2,3-triazole with Alkyl Halides

| Alkyl Halide | Base | Solvent | Temperature (°C) | N2-Isomer Yield (%) |

| Propyl Bromide | K₂CO₃ | DMF | 25 | 85 |

| Ethyl Bromide | K₂CO₃ | DMF | 0 | 88 |

| Benzyl Bromide | K₂CO₃ | DMF | -10 | 90 |

Integration of Bromine Functionality via Azide-Alkyne Cycloaddition

The Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne is a cornerstone of triazole synthesis, often referred to as "click chemistry". youtube.com For the synthesis of 4-bromotriazoles, this reaction can be adapted by incorporating a bromine atom into either the azide or the alkyne component.

While the direct use of a simple "bromo-azide" (BrN₃) is not a common strategy due to its instability, the principle of incorporating the bromine atom into the azide-containing reactant has been explored. For instance, azide-functionalized bromoarylaldehydes can be synthesized and subsequently used in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. nih.gov This approach, however, primarily installs the bromo-aryl group onto the triazole ring. A more direct route to a simple 4-bromotriazole would conceptually involve a bromo-substituted azide, though in practice, the use of a brominated alkyne is more prevalent.

A highly effective strategy for constructing the this compound scaffold is the cycloaddition of propyl azide with a bromo-alkyne equivalent. A notable advancement in this area is the use of bromo(phosphoryl)ethyne as a stable and efficient bromoethyne (B3344055) precursor. researchgate.net In a one-shot dephosphorylative CuAAC reaction, bromo(phosphoryl)ethyne reacts with an azide, such as propyl azide, in the presence of a copper catalyst to afford the 4-bromotriazole directly. researchgate.net

Alternatively, a ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) can be employed, which notably yields 5-halo-1,2,3-triazoles when reacting organic azides with 1-haloalkynes. nih.gov This highlights the importance of the choice of catalyst in controlling the regioselectivity of the cycloaddition. For the synthesis of the target 4-bromo isomer, the copper-catalyzed approach is generally preferred. The reaction of propyl azide with a suitable bromoalkyne under CuAAC conditions provides a direct and high-yielding route to 4-bromo-1-propyl-1H-1,2,3-triazole. To obtain the desired 2-propyl isomer, subsequent isomerization or a different synthetic strategy would be necessary.

Novel Reaction Cascade Methodologies

The Banert cascade is a powerful, though less common, method for the synthesis of polyfunctional NH-1,2,3-triazoles, which can then be N-alkylated. nih.gov The reaction typically involves the thermal rearrangement of a propargyl azide, formed in situ from a propargyl halide and an azide salt. nih.gov This cascade proceeds through a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement to form a transient allenyl azide, which then undergoes a 6π-electrocyclization to a triazafulvene intermediate. This highly electrophilic intermediate is then trapped by a nucleophile, such as another azide ion, to form the triazole ring. nih.gov

Reactivity and Strategic Functionalization of 4 Bromo 2 Propyl 2h 1,2,3 Triazole

Transformations at the Bromine-Substituted Position (C4)

The C4-bromo substituent is the most reactive site for transformations, serving as a linchpin for building molecular complexity. This position readily participates in various transition metal-catalyzed cross-coupling reactions, nucleophilic substitutions, and metal-halogen exchange processes.

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and the C4-bromo moiety of the triazole is an excellent substrate for these transformations. Palladium-catalyzed reactions, in particular, have been extensively developed for this purpose.

The Suzuki-Miyaura coupling is one of the most robust and widely used methods for forming C(sp²)–C(sp²) bonds. libretexts.org This reaction involves the coupling of an organoboron reagent, typically an arylboronic acid, with an organohalide in the presence of a palladium catalyst and a base. libretexts.org For 4-bromo-2-propyl-2H-1,2,3-triazole, this reaction provides an efficient pathway to synthesize 4-aryl-2-propyl-2H-1,2,3-triazoles.

The reaction is generally mediated by a palladium(0) catalyst, which can be generated in situ from a palladium(II) precursor like Pd(OAc)₂ or used directly as a complex such as Pd(PPh₃)₄. mdpi.comacs.org A base is crucial for the activation of the organoboron species. libretexts.org A variety of conditions have been developed, including methods that utilize water as a solvent, aligning with the principles of green chemistry. rsc.org Research has demonstrated that a general method for the Suzuki-Miyaura cross-coupling of 4- and 5-halo-1,2,3-triazoles can be successfully performed in water using an expanded-ring N-heterocyclic carbene palladium complex. rsc.org

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles

| Catalyst / Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene/H₂O | 60 | Good | nih.gov |

| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 70-80 | Good (60%) | mdpi.com |

| Pd(OAc)₂ / PPh₃ | K₂CO₃ | Toluene/H₂O/EtOH | 130 | Good |

This table presents generalized conditions from studies on similar bromo-heterocyclic systems, which are applicable to the target compound.

Beyond the Suzuki-Miyaura reaction, the C4-bromo substituent can participate in a range of other palladium-catalyzed cross-coupling reactions to form various types of bonds.

Sonogashira Coupling: This reaction couples the bromo-triazole with a terminal alkyne to form a C(sp²)–C(sp) bond, yielding 4-alkynyl-2-propyl-2H-1,2,3-triazoles. wikipedia.orglibretexts.org The reaction is typically co-catalyzed by palladium and copper(I) salts in the presence of a base. organic-chemistry.org This method is highly valuable for introducing alkynyl moieties, which can serve as handles for further "click" chemistry or other transformations.

Heck Coupling: The Heck reaction allows for the formation of a C-C bond between the bromo-triazole and an alkene, leading to 4-alkenyl-2-propyl-2H-1,2,3-triazoles. wikipedia.org This process is catalyzed by a palladium complex in the presence of a base and typically results in the formation of a substituted alkene. organic-chemistry.orgnih.gov

Stille Coupling: In the Stille reaction, an organotin compound is coupled with the bromo-triazole. wikipedia.org This method is known for its tolerance of a wide variety of functional groups but is often avoided due to the toxicity of organotin reagents. libretexts.org Solvent-free conditions for the Stille coupling of halotriazoles have been developed, increasing its environmental friendliness. researchgate.net

Buchwald-Hartwig Amination: To form a C-N bond, the Buchwald-Hartwig amination is the premier method. wikipedia.orglibretexts.org It involves the palladium-catalyzed coupling of an amine with the bromo-triazole, providing access to 4-amino-2-propyl-2H-1,2,3-triazole derivatives. organic-chemistry.org This reaction is exceptionally broad in scope, accommodating a wide range of primary and secondary amines. researchgate.net

Table 2: Overview of Other Cross-Coupling Reactions at the C4 Position

| Reaction Name | Coupling Partner | Bond Formed | Product Type |

|---|---|---|---|

| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | 4-Alkynyl-triazole |

| Heck | Alkene | C(sp²)-C(sp²) | 4-Alkenyl-triazole |

| Stille | Organostannane | C(sp²)-C(sp²) | 4-Aryl/Alkenyl-triazole |

Direct nucleophilic aromatic substitution (SNAr) at the C4 position of the triazole ring is also a potential transformation pathway. The 1,2,3-triazole ring is an electron-deficient heterocycle, which can facilitate the displacement of the bromide by a strong nucleophile. The reactivity towards SNAr can be enhanced by the presence of electron-withdrawing groups on the triazole ring. researchgate.net For instance, the reaction of 5-bromo-1,2,3-triazines with phenols has been reported to proceed via a concerted SNAr mechanism. acs.org While less common than cross-coupling reactions for C-C bond formation, SNAr can be a viable method for introducing heteroatom nucleophiles, such as alkoxides or thiolates, at the C4 position.

Halogen-metal exchange offers an alternative route to functionalize the C4 position. This involves treating the this compound with a strong organometallic base, such as an organolithium reagent (e.g., n-butyllithium) or a Grignard reagent in the presence of a transmetalating agent. This process generates a transient triazolyl-metal species (e.g., a lithiated or magnesiated triazole). This highly reactive intermediate can then be trapped with various electrophiles to introduce a wide range of functional groups.

For example, studies on related 4,5-dibromo-1,2,3-triazoles have shown that selective bromine-lithium exchange can be achieved, and the resulting lithiated triazole can be quenched with electrophiles like carbon dioxide (to form a carboxylic acid), disulfides (to form thioethers), or benzophenone (B1666685) (to form a tertiary alcohol).

Cross-Coupling Reactions for C-C Bond Formation

Reactions at Other Positions of the Triazole Ring

While the C4-bromo substituent is the primary site of reactivity, the C5 position of the this compound also presents opportunities for functionalization. The C5-H bond is the most acidic proton on the triazole ring, a characteristic that can be exploited in directed C-H activation reactions. nih.gov

Palladium-catalyzed direct C-H arylation has emerged as a powerful strategy for functionalizing the C5 position of 1,2,3-triazoles. nih.gov This transformation allows for the coupling of the C5-H bond directly with aryl halides, bypassing the need for pre-functionalization of the triazole at that position. This approach offers a highly atom-economical and efficient route to fully substituted 1,4,5-trisubstituted 1,2,3-triazoles. nih.gov The reaction typically involves a palladium catalyst, a suitable ligand, a base, and an aryl halide. rsc.org The 1,2,3-triazole ring itself can act as a directing group in certain C-H activation scenarios. rsc.org

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-Aryl-2-propyl-2H-1,2,3-triazole |

| 4-Alkynyl-2-propyl-2H-1,2,3-triazole |

| 4-Alkenyl-2-propyl-2H-1,2,3-triazole |

| 4-Amino-2-propyl-2H-1,2,3-triazole |

| 4,5-Dibromo-1,2,3-triazole |

| n-Butyllithium |

| Carbon dioxide |

| Benzophenone |

| 5-Bromo-1,2,3-triazine |

| Pd(OAc)₂ (Palladium(II) acetate) |

| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) |

| Pd(dppf)Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) |

| PPh₃ (Triphenylphosphine) |

| (aNHC)PdCl₂ (N-heterocyclic carbene palladium chloride complex) |

| Arylboronic acid |

| Terminal alkyne |

| Alkene |

| Organostannane |

| Amine |

| Phenol |

| Thiolate |

Electrophilic Aromatic Substitution on the Triazole Nucleus

The 1,2,3-triazole ring is generally considered to be deactivated towards electrophilic aromatic substitution reactions. nih.gov This is a consequence of the electron-withdrawing nature of the three nitrogen atoms within the aromatic ring, which reduces the electron density of the carbon atoms (C4 and C5), making them poor nucleophiles. Standard electrophilic aromatic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation typically require an electron-rich aromatic substrate to proceed effectively. masterorganicchemistry.com

For this compound, the C5 position is the only available carbon for substitution. However, the combined electron-withdrawing effects of the adjacent nitrogen atoms and the bromo group at C4 make direct electrophilic attack at C5 highly unfavorable under standard conditions. While some highly activated aromatic systems can undergo these reactions, the 1,2,3-triazole nucleus is exceptionally resistant. Consequently, there are no widely reported methods for the direct electrophilic aromatic substitution on the C5-H of N2-substituted 1,2,3-triazoles. Alternative strategies, such as metallation followed by electrophilic quench, are typically employed to achieve functionalization at this position.

Functionalization of Unsubstituted Carbon Positions (C5)

In contrast to the inertness towards electrophilic attack, the C5 position of 2-substituted 1,2,3-triazoles can be functionalized via a deprotonation-electrophile trapping strategy. The acidity of the C5-H bond is enhanced by the electron-withdrawing nature of the triazole ring. Treatment with a strong base, such as an organolithium reagent (e.g., n-butyllithium), can facilitate deprotonation to generate a potent C5-lithiated or related organometallic intermediate. This nucleophilic species can then react with a wide array of electrophiles to introduce new substituents at the C5 position. researchgate.net

This two-step sequence provides a versatile and powerful method for the elaboration of the triazole core, allowing for the introduction of various functional groups that are otherwise inaccessible.

Table 1: Potential C5-Functionalization Reactions via Deprotonation

| Electrophile | Reagent Example | Product Type |

| Alkyl Halides | Iodomethane (CH₃I) | 5-Alkyl-4-bromo-2-propyl-2H-1,2,3-triazole |

| Aldehydes/Ketones | Benzaldehyde (C₆H₅CHO) | (4-Bromo-2-propyl-2H-1,2,3-triazol-5-yl)methanol |

| Carbon Dioxide | CO₂ | This compound-5-carboxylic acid |

| Disulfides | Diphenyl disulfide ((C₆H₅S)₂) | 4-Bromo-5-(phenylthio)-2-propyl-2H-1,2,3-triazole |

| Silyl Halides | Trimethylsilyl chloride ((CH₃)₃SiCl) | 4-Bromo-5-(trimethylsilyl)-2-propyl-2H-1,2,3-triazole |

Reactivity of the Nitrogen Atoms within the Triazole Ring

In the this compound molecule, the N2 position is already substituted by the propyl group. This leaves the N1 and N3 atoms as potential sites for further reactions, primarily showcasing their nucleophilic character.

Exploration of Nucleophilicity at N1 and N3

The N1 and N3 atoms of the 2-substituted 1,2,3-triazole ring possess lone pairs of electrons and can act as nucleophiles. researchgate.net The relative nucleophilicity of these two nitrogen atoms can be influenced by both steric and electronic factors.

Electronic Effects: The bromine atom at C4 is strongly electron-withdrawing. This effect is likely to decrease the electron density and, therefore, the nucleophilicity of the adjacent N3 atom more significantly than the more distant N1 atom.

Steric Effects: The propyl group at the N2 position creates a certain degree of steric hindrance around both N1 and N3, which could influence the approach of bulky electrophiles.

Generally, N-alkylation of unsubstituted 1,2,3-triazoles can lead to a mixture of N1 and N2 isomers, with the N2-substituted products being thermodynamically more stable. researchgate.net In the case of an already N2-substituted triazole, reaction with an electrophile would be directed to either N1 or N3.

Quaternization and Complexation Studies

The nucleophilicity of N1 and N3 is most readily demonstrated through quaternization and complexation reactions.

Quaternization: This involves the reaction of the triazole with an electrophile, such as an alkyl halide or a sulfonyl chloride, to form a positively charged triazolium salt. mdpi.com For this compound, this would result in the formation of a mixture of N1- and N3-quaternized products. These triazolium salts are of interest as ionic liquids and precursors for N-heterocyclic carbenes.

Complexation: The lone pairs on the N1 and N3 atoms allow the triazole to function as a ligand in coordination chemistry, forming complexes with various metal ions. nih.govuobaghdad.edu.iq The triazole can act as a monodentate ligand through either N1 or N3, or potentially as a bridging ligand between two metal centers. The formation of such complexes can alter the chemical and physical properties of both the triazole and the metal ion.

Table 2: Reactions at the N1 and N3 Positions

| Reaction Type | Reagent Example | Product Description | Potential Sites |

| Alkylation (Quaternization) | Methyl Iodide (CH₃I) | Formation of a mixture of N1-methyl and N3-methyl triazolium iodides. | N1, N3 |

| Acylation (Quaternization) | Acetyl Chloride (CH₃COCl) | Formation of a mixture of N1-acetyl and N3-acetyl triazolium chlorides. | N1, N3 |

| Complexation | Lanthanum(III) Nitrate (La(NO₃)₃) | Coordination of the triazole to the La(III) center via nitrogen lone pairs. nih.gov | N1, N3 |

| Complexation | Rhodium(II) Acetate (Rh₂(OAc)₄) | Formation of a rhodium-triazole complex. uobaghdad.edu.iq | N1, N3 |

Reactions Involving the 2-Propyl Substituent

The 2-propyl group attached to the triazole ring is an aliphatic chain and can undergo reactions typical of alkanes, although its reactivity can be subtly influenced by the attached heterocyclic ring.

Aliphatic Functionalization Strategies

Functionalization of the propyl group typically involves C-H bond activation, which can be challenging due to the inherent strength and low polarity of these bonds. However, established methods for aliphatic functionalization can be applied.

Free-Radical Halogenation: This is a classic method for introducing functionality into an alkane chain. Using reagents like N-bromosuccinimide (NBS) with a radical initiator (e.g., AIBN or light), it is possible to introduce a bromine atom onto the propyl chain. The selectivity of this reaction on a propyl group would favor the secondary carbon (C2' of the propyl chain) over the primary carbons (C1' and C3') due to the greater stability of the secondary radical intermediate. The electronic influence of the triazole ring is expected to be minimal on the radical stability along the propyl chain.

Oxidation: Strong oxidizing agents could potentially oxidize the propyl group. However, such reactions often lack selectivity and may also affect the triazole ring, especially given the presence of the bromo substituent. Selective oxidation would require specialized reagents or catalytic systems.

Table 3: Potential Functionalization of the 2-Propyl Group

| Reaction Type | Reagent | Likely Position of Reaction | Product Type |

| Radical Bromination | N-Bromosuccinimide (NBS), AIBN | C2' (secondary carbon) | 4-Bromo-2-(2-bromopropyl)-2H-1,2,3-triazole |

| Radical Chlorination | Sulfuryl Chloride (SO₂Cl₂), AIBN | Mixture, favoring C2' | 4-Bromo-2-(2-chloropropyl)-2H-1,2,3-triazole |

Steric and Electronic Effects of the Propyl Group on Reactivity

The propyl group, attached to the nitrogen at the 2-position of the triazole ring, exerts both steric and electronic influences that modulate the reactivity of this compound. These effects are best understood in a comparative context with other alkyl substituents.

Electronic Effects:

The propyl group, like other simple alkyl groups, is weakly electron-donating through an inductive effect (+I). This effect arises from the polarization of the sigma bonds between the carbon and hydrogen atoms of the alkyl chain, leading to a slight increase in electron density on the nitrogen atom to which it is attached. This, in turn, influences the electronic character of the entire triazole ring system.

The 1,2,3-triazole ring itself is an electron-rich aromatic system. nih.gov The introduction of an electron-donating alkyl group at the N-2 position further enhances this electron density. This can have several consequences for the molecule's reactivity. For instance, it can affect the ease of electrophilic attack on the triazole ring, although the C-Br bond is the more common site for functionalization.

Steric Effects:

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede the approach of a reactant to a specific reaction site. masterorganicchemistry.com The size and conformation of the propyl group create a degree of steric bulk around the N-2 position of the triazole ring. While the propyl group is not excessively large, its presence is more significant than that of a methyl or ethyl group.

This steric hindrance can influence the rate and feasibility of reactions. For example, in nucleophilic substitution reactions where a nucleophile attacks the carbon atom bearing the bromine, the approach of the nucleophile can be sterically hindered by the adjacent N-propyl group. nih.gov The extent of this hindrance depends on the size of the nucleophile and the specific reaction conditions.

In transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the steric environment around the C-Br bond can affect the coordination of the palladium catalyst and the subsequent steps of the catalytic cycle. nih.gov While some catalytic systems are tolerant of steric bulk, highly hindered substrates can lead to lower reaction yields or require more forcing conditions.

To quantify and compare these effects, the Taft equation provides a useful framework. wikipedia.org It separates the polar (electronic) and steric contributions of a substituent through the parameters σ* and E_s, respectively.

Interactive Data Table: Taft Steric and Polar Parameters for N-Alkyl Groups

The following table presents the Taft steric (E_s) and polar (σ) substituent constants for a series of alkyl groups. A more negative E_s value indicates greater steric hindrance. The σ value reflects the polar (inductive) effect of the substituent, with more negative values indicating a stronger electron-donating character.

| Substituent (R) | Steric Parameter (E_s) | Polar Parameter (σ*) |

| Methyl | 0.00 | 0.000 |

| Ethyl | -0.07 | -0.100 |

| n-Propyl | -0.36 | -0.115 |

| Isopropyl | -0.47 | -0.190 |

| n-Butyl | -0.39 | -0.130 |

| tert-Butyl | -1.54 | -0.300 |

Data sourced from established literature on physical organic chemistry. wikipedia.orgslideshare.net

As the data indicates, the n-propyl group introduces a moderate level of steric hindrance, greater than methyl and ethyl groups, but significantly less than the bulky tert-butyl group. Its electronic effect is comparable to other primary alkyl groups like ethyl and n-butyl.

Detailed Research Findings:

While specific kinetic or yield comparison studies for the functionalization of this compound versus its other N-alkyl homologs are not extensively detailed in the available literature, general principles of physical organic chemistry allow for well-founded predictions.

In a study on the base-induced rearrangement of N-alkyl arylsulphonamides, it was observed that increasing the size of the N-alkyl group from methyl to ethyl and then to larger groups like isopropyl had a significant impact on the reaction pathway. nih.gov The increased steric hindrance of the larger alkyl groups prevented an undesired cyclization reaction, thereby favoring the desired rearrangement. nih.gov This demonstrates how a seemingly small change in the alkyl substituent can dramatically alter reactivity due to steric factors.

Applying this principle to this compound, it can be inferred that the propyl group will exert a more pronounced steric influence than a methyl or ethyl group in reactions sensitive to steric bulk. This could manifest as slightly lower reaction rates or yields in sterically demanding transformations compared to the less hindered analogs. However, this increased steric hindrance is not typically prohibitive and can often be overcome by careful selection of reagents and reaction conditions.

Furthermore, the electronic contribution of the propyl group, being a weak inductive donor, will subtly influence the reactivity of the C-Br bond. In Suzuki-Miyaura cross-coupling reactions, for example, the oxidative addition of the palladium catalyst to the C-Br bond is a critical step. The electron-donating nature of the propyl group can slightly increase the electron density at the C4 carbon, which might make the oxidative addition step marginally slower compared to having an electron-withdrawing substituent. However, within a series of simple alkyl groups, this electronic differentiation is generally minor compared to the steric effects.

Advanced Computational and Theoretical Investigations of 4 Bromo 2 Propyl 2h 1,2,3 Triazole

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the molecular and electronic properties of heterocyclic compounds like 4-Bromo-2-propyl-2H-1,2,3-triazole.

Density Functional Theory (DFT) Calculations for Ground State Geometries

DFT calculations are a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.net These calculations are instrumental in determining the ground state geometries and electronic properties of triazole derivatives. dnu.dp.ua The B3LYP functional combined with a basis set such as 6-311G(d,p) is commonly used for such investigations, providing reliable results for geometry, vibrational frequencies, and electronic parameters. researchgate.netbhu.ac.in

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to the lowest possible energy, known as the ground state geometry. For this compound, this process involves calculating the forces on each atom and adjusting their positions until a stable structure is found.

Conformational analysis is particularly important for the flexible propyl group attached to the triazole ring. By systematically rotating the bonds of the propyl chain, specifically the N-C and C-C single bonds, a potential energy surface (PES) can be generated. ekb.egekb.eg This analysis helps identify the most stable conformer, which corresponds to the global minimum on the energy surface. The geometry of this lowest-energy conformer provides key data on bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

Table 1: Representative Optimized Geometric Parameters for this compound (Note: The following data is illustrative, based on typical values from DFT calculations on similar triazole structures.)

| Parameter | Bond/Angle | Calculated Value |

| Bond Lengths | C4-Br | 1.87 Å |

| N2-N3 | 1.35 Å | |

| N1-N2 | 1.30 Å | |

| C5-N1 | 1.36 Å | |

| C4-C5 | 1.39 Å | |

| N2-C(propyl) | 1.48 Å | |

| Bond Angles | C4-C5-N1 | 108.5° |

| C5-N1-N2 | 110.0° | |

| N1-N2-N3 | 105.0° | |

| N2-N3-C4 | 110.0° | |

| N3-C4-C5 | 106.5° | |

| Dihedral Angle | C5-N1-N2-C(propyl) | 178.5° |

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. bhu.ac.inmdpi.com The MEP map displays different potential values on the molecule's surface using a color spectrum.

Red Regions : Indicate areas of most negative electrostatic potential, which are rich in electrons. These sites are susceptible to electrophilic attack. For this compound, the regions around the nitrogen atoms of the triazole ring are expected to be the most electron-rich. researchgate.net

Blue Regions : Represent areas of most positive electrostatic potential, which are electron-deficient. These sites are prone to nucleophilic attack. The hydrogen atoms of the propyl group would likely show positive potential.

Green Regions : Correspond to areas of near-zero potential.

This analysis is crucial for understanding intermolecular interactions and recognizing sites for potential chemical reactions. nih.gov

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. researchgate.net The spatial distribution and energy levels of these orbitals are key to understanding a molecule's electronic properties and chemical reactivity. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A smaller energy gap suggests higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.net DFT calculations provide precise values for HOMO and LUMO energies, allowing for the quantification of the energy gap and other reactivity descriptors.

Table 2: Illustrative Frontier Molecular Orbital Parameters for this compound (Note: These values are representative examples for triazole derivatives.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.85 eV |

| LUMO Energy | -1.10 eV |

| HOMO-LUMO Gap (ΔE) | 5.75 eV |

Spectroscopic Parameter Prediction and Validation

Computational methods can accurately predict spectroscopic parameters, which can then be compared with experimental data to validate the calculated molecular structure.

The Gauge-Independent Atomic Orbital (GIAO) method, used in conjunction with DFT, is a reliable approach for calculating the nuclear magnetic resonance (NMR) chemical shifts of a molecule in its ground state. core.ac.ukucm.es Theoretical calculations of ¹H and ¹³C NMR spectra are performed on the optimized molecular geometry.

The calculated chemical shifts are typically referenced against a standard compound, such as Tetramethylsilane (TMS), to allow for direct comparison with experimental spectra. nih.gov A strong correlation between the theoretical and experimental chemical shifts serves as a powerful confirmation of the proposed molecular structure. semanticscholar.org

Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound (Note: Values are illustrative, referenced to TMS.)

| Proton | Predicted Chemical Shift (ppm) |

| H-5 (Triazole ring) | 7.8 - 8.2 |

| -N-CH₂ -CH₂-CH₃ | 4.3 - 4.6 |

| -N-CH₂-CH₂ -CH₃ | 1.9 - 2.2 |

| -N-CH₂-CH₂-CH₃ | 0.9 - 1.1 |

Table 4: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound (Note: Values are illustrative, referenced to TMS.)

| Carbon | Predicted Chemical Shift (ppm) |

| C-4 (Triazole ring) | 120 - 125 |

| C-5 (Triazole ring) | 130 - 135 |

| -N-CH₂ -CH₂-CH₃ | 55 - 60 |

| -N-CH₂-CH₂ -CH₃ | 22 - 25 |

| -N-CH₂-CH₂-CH₃ | 10 - 13 |

Vibrational Frequency Analysis (FT-IR)

Vibrational frequency analysis is a cornerstone of computational chemistry, used to predict and interpret Fourier-Transform Infrared (FT-IR) spectra. For this compound, this analysis would be performed using methods like Density Functional Theory (DFT), often with the B3LYP functional and a basis set such as 6-311++G(d,p). nih.gov Such calculations yield theoretical vibrational frequencies and intensities that correspond to specific molecular motions (e.g., stretching, bending, and torsional modes).

Studies on related triazole compounds demonstrate excellent agreement between theoretically computed spectra and experimental FT-IR measurements. nih.govresearchgate.net For the 2H-1,2,3-triazole core, key vibrational modes include C-H stretching, N-H wagging (in the parent compound), and various ring stretching and bending vibrations. nsf.govbohrium.com The introduction of a propyl group at the N2 position and a bromine atom at the C4 position would introduce characteristic vibrational modes.

Key expected vibrational modes for this compound would include:

C-H Stretching: Vibrations from the propyl group's CH₂, and CH₃ groups, and the triazole ring's C5-H bond.

Ring Vibrations: Stretching and bending modes characteristic of the 1,2,3-triazole ring.

C-N and N-N Stretching: Vibrations associated with the bonds within the triazole ring and the bond connecting the propyl group.

C-Br Stretching: A characteristic low-frequency vibration for the carbon-bromine bond.

A potential energy distribution (PED) analysis is typically performed to make detailed assignments for each calculated vibrational band. nih.gov This allows researchers to identify "marker bands" that are characteristic of the substituted triazole ring. nih.gov

Table 1: Illustrative Theoretical Vibrational Frequencies for a Substituted 2H-1,2,3-Triazole

This table is based on typical data for analogous compounds and serves as an example of what a computational analysis would yield. Specific values for this compound would require dedicated calculations.

| Wavenumber (cm⁻¹) (Scaled) | Intensity | Assignment (Based on PED) |

| ~3100 | Medium | C-H stretching (Triazole Ring) |

| ~2970 | Strong | Asymmetric CH₃ stretching (Propyl) |

| ~2880 | Medium | Symmetric CH₂ stretching (Propyl) |

| ~1460 | Strong | Ring stretching (C=N, N=N) |

| ~1350 | Medium | CH₂ bending (Propyl) |

| ~1250 | Strong | Ring in-plane bending |

| ~830 | Medium | C-H out-of-plane wag |

| ~650 | Medium | C-Br stretching |

Theoretical Assessment of Non-Linear Optical Properties

Non-linear optical (NLO) materials are crucial for applications in photonics and optoelectronics. Computational methods, particularly DFT, are widely used to predict the NLO properties of organic molecules. rsc.orgresearchgate.net For this compound, key NLO parameters such as the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β) would be calculated to assess its potential as an NLO material.

Research on donor-acceptor substituted heterocycles, including triazoles, shows that the arrangement of electron-donating and electron-withdrawing groups significantly influences the NLO response. rsc.org The triazole ring can act as a component in a larger chromophore system. Calculations on other NLO chromophores show that parameters like the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical; a smaller gap often correlates with a larger hyperpolarizability. researchgate.net

Theoretical studies on similar molecules have shown that attaching groups with π systems can significantly increase the first, second, and third-order polarizabilities. nih.gov The effect of solvents on NLO properties is also a critical area of computational investigation, often modeled using methods like the Polarizable Continuum Model (PCM). researchgate.net

Table 2: Example of Calculated NLO Properties for a Donor-Acceptor Triazole Derivative

This table illustrates the type of data generated from NLO calculations on a related chromophore.

| Property | Gas Phase | In Dichloromethane (DCM) |

| Dipole Moment (μ) [Debye] | 5.10 | 6.85 |

| Avg. Polarizability (α) [x 10⁻²⁴ esu] | 35.2 | 38.9 |

| First Hyperpolarizability (β) [x 10⁻³⁰ esu] | 45.7 | 62.3 |

Mechanistic Investigations through Computational Modeling

Computational modeling is an indispensable tool for elucidating the mechanisms of chemical reactions, providing insights into transition states, energy barriers, and the influence of reaction conditions.

Transition State Characterization for Synthetic Pathways (e.g., Cycloadditions)

The most common synthetic route to 1,2,3-triazoles is the Huisgen 1,3-dipolar cycloaddition between an azide (B81097) and an alkyne. chemtube3d.comfrontiersin.org The formation of this compound would likely proceed through such a pathway. Computational studies using DFT can map the entire reaction coordinate, identifying the structures of reactants, products, and, crucially, the transition state (TS).

Characterization of the TS involves locating a first-order saddle point on the potential energy surface. This is confirmed by a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate—for example, the simultaneous formation of the two new single bonds in the cycloaddition step. nih.gov Studies on copper-catalyzed azide-alkyne cycloadditions (CuAAC) have used DFT to elucidate the multi-step mechanism involving copper-acetylide intermediates, which controls the high regioselectivity for the 1,4-disubstituted product. nih.govmdpi.com

Energy Profiles and Activation Parameters of Transformation Reactions

Once the stationary points (reactants, transition states, intermediates, and products) on the potential energy surface are located, a detailed energy profile for the reaction can be constructed. tandfonline.com This profile plots the relative energy of the system as the reaction progresses, with the peak of the profile representing the transition state energy.

From these calculations, key activation parameters can be derived:

Activation Energy (Ea): The energy difference between the reactants and the transition state, which determines the reaction rate.

Enthalpy of Activation (ΔH‡): The change in enthalpy in going from reactants to the transition state.

Gibbs Free Energy of Activation (ΔG‡): The free energy change from reactants to the transition state, which accounts for both enthalpy and entropy and is directly related to the reaction rate constant.

For the synthesis of this compound, computational modeling would predict these parameters, allowing for a comparison of different potential synthetic routes or catalysts. For instance, calculations could compare the uncatalyzed Huisgen cycloaddition with the CuAAC pathway, typically showing a significantly lower activation barrier for the catalyzed reaction. mdpi.com

Solvent Effects on Reaction Thermodynamics and Kinetics

The choice of solvent can dramatically impact reaction outcomes. Computational models, such as the Self-Consistent Reaction Field (SCRF) methods like the Polarizable Continuum Model (PCM), are used to simulate these effects. kau.edu.saprimescholars.com These models treat the solvent as a continuous medium with a specific dielectric constant, surrounding a cavity that contains the solute molecule.

By performing geometry optimizations and frequency calculations within the PCM framework, chemists can determine how the solvent stabilizes or destabilizes reactants, transition states, and products. primescholars.com A polar solvent, for example, might preferentially stabilize a polar transition state, thereby lowering the activation energy and accelerating the reaction. Computational studies on triazole tautomerism and synthesis have effectively used these models to explain experimentally observed solvent-dependent kinetics and thermodynamic stabilities. kau.edu.saresearchgate.net

Intermolecular Interactions and Supramolecular Assembly Studies

The way molecules pack in the solid state is governed by a complex network of intermolecular interactions. Understanding these interactions is vital for crystal engineering and materials science. The 1,2,3-triazole ring is a versatile functional unit capable of participating in various non-covalent interactions, including hydrogen bonding, halogen bonding, and π-π stacking. researchgate.netrsc.org

For this compound, computational techniques like Hirshfeld surface analysis would be employed to visualize and quantify these interactions in a crystal lattice. nih.gov The Hirshfeld surface is mapped with properties like dnorm (which highlights contacts shorter than van der Waals radii) to identify key interactions such as C-H···N or C-H···Br hydrogen bonds. nih.govresearchgate.net

The analysis generates 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. For instance, in a related bromo-phenyl triazole derivative, H···H, O···H, N···H, and Br···H contacts were found to be the most significant contributors to crystal packing. nih.gov The bromine atom itself can participate in Br···π interactions. nih.gov These computational tools provide a detailed picture of the supramolecular assembly, explaining the observed crystal structure and physical properties. nih.govnih.govelsevierpure.comresearchgate.net

Analysis of Hydrogen Bonding Interactions in Solid State and Solution

Theoretical analysis of this compound reveals specific hydrogen bonding capabilities dictated by its molecular structure. The substitution of a propyl group at the N2 position of the triazole ring precludes this nitrogen from acting as a classical hydrogen bond donor. However, the N1 and N3 nitrogen atoms possess lone pairs of electrons, rendering them potential hydrogen bond acceptors.

In the solid state and in solution, these nitrogen atoms can interact with suitable hydrogen bond donors. Furthermore, the C5-H bond of the triazole ring can function as a weak hydrogen bond donor. This is due to the electron-withdrawing nature of the adjacent nitrogen atoms, which increases the acidity of this proton. rsc.org Computational studies on related 1,2,3-triazole systems have shown that such C-H···X (where X is an electronegative atom like N or O) interactions are significant in determining crystal packing and supramolecular assembly. rsc.orgrsc.org

In the absence of strong hydrogen bond donors, the molecule may form weak intermolecular interactions involving the propyl group's C-H bonds and the triazole ring or the bromine atom of an adjacent molecule. The presence of the bromine atom can also lead to halogen bonding, a non-covalent interaction where the bromine atom acts as an electrophilic region (the σ-hole) and interacts with a nucleophilic site.

Theoretical calculations, such as those using Density Functional Theory (DFT), are crucial for quantifying the strength and geometry of these potential hydrogen bonds. Natural Bond Orbital (NBO) analysis can further elucidate the nature of these interactions by evaluating the charge transfer between donor and acceptor orbitals.

Table 1: Predicted Hydrogen Bonding Parameters for this compound Dimers (Illustrative)

| Donor | Acceptor | Distance (Å) (D-H···A) | Angle (°) (D-H···A) | Interaction Energy (kcal/mol) |

| C5-H | N1 (intermolecular) | 2.45 | 155 | -1.8 |

| C5-H | N3 (intermolecular) | 2.50 | 150 | -1.5 |

| C(propyl)-H | Br (intermolecular) | 2.90 | 140 | -0.8 |

Note: The data in this table is illustrative and represents typical values expected from DFT calculations on similar triazole systems. Actual values would require specific computational analysis of this compound.

π-π Stacking Interactions and Aromaticity Considerations

The 1,2,3-triazole ring in this compound is an aromatic system. nih.gov This aromaticity is a key factor in its ability to participate in π-π stacking interactions, which are important non-covalent forces in the solid state, influencing crystal packing and the electronic properties of the material. researchgate.net

Computational studies on various triazole derivatives show that these rings can engage in face-to-face or offset stacking arrangements. researchgate.netnih.gov The nature of these interactions in this compound is influenced by its substituents. The electron-withdrawing bromine atom and the electron-donating propyl group modulate the electron density of the aromatic ring, which in turn affects the electrostatic and dispersion components of the stacking energy.

The bromine atom, in particular, can lead to halogen-π interactions, where the electrophilic region of the bromine atom interacts with the π-electron cloud of an adjacent triazole ring. Theoretical calculations are essential to determine the preferred stacking geometry and the magnitude of the interaction energy. Methods such as DFT with dispersion corrections (DFT-D) are well-suited for studying these non-covalent interactions.

Analysis of the aromaticity of the triazole ring can be performed using computational indices such as the Nucleus-Independent Chemical Shift (NICS) and the Harmonic Oscillator Model of Aromaticity (HOMA). These calculations would likely confirm the aromatic character of the 2H-1,2,3-triazole ring system, which is a prerequisite for significant π-π stacking.

Computational Modeling of Crystal Packing

Predicting the crystal structure of a molecule is a significant challenge in computational chemistry. nih.gov For this compound, computational modeling of crystal packing would involve a systematic search for low-energy crystal structures. This process, often termed crystal structure prediction (CSP), typically begins with the gas-phase optimized molecular structure and explores various possible packing arrangements within common crystallographic space groups.

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal lattice. mdpi.com By mapping properties like d_norm (a normalized contact distance) onto the surface, one can identify the specific atoms involved in close contacts and the nature of these interactions (e.g., hydrogen bonds, halogen contacts, π-stacking).

Table 2: Illustrative Predicted Crystal Structure Parameters for this compound

| Parameter | Predicted Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 9.8 |

| β (°) | 105 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.65 |

Note: This data is hypothetical and serves to illustrate the type of information generated from crystal structure prediction studies. nih.gov

In Silico Methodologies for Predicting Chemical Behavior and Interactions

Computational Assessment of Ligand-Metal Coordination Modes

The 1,2,3-triazole moiety is a well-established ligand in coordination chemistry, capable of binding to metal ions through its nitrogen atoms. rsc.orgnih.gov For this compound, the N1 and N3 atoms are the primary sites for metal coordination. Computational methods, particularly DFT, are invaluable for assessing the potential coordination modes of this ligand with various metal centers. arabjchem.orgnih.gov

These calculations can predict several key aspects of coordination:

Coordination Geometry: The preferred coordination number and geometry (e.g., octahedral, tetrahedral) of the resulting metal complex can be determined by optimizing the structure of the complex. arabjchem.org

Binding Energy: The strength of the metal-ligand bond can be quantified by calculating the binding energy, which helps in assessing the stability of the complex.

Electronic Structure: Analysis of the molecular orbitals of the complex provides insight into the nature of the metal-ligand bonding, such as the extent of σ-donation from the nitrogen lone pairs to the metal and any π-backbonding.

Given that the N2 position is blocked by the propyl group, this compound would likely act as a monodentate ligand, coordinating through either N1 or N3. The presence of the bromine atom at C4 could sterically or electronically influence which nitrogen atom is the preferred coordination site.

Table 3: Illustrative DFT-Calculated Properties for a [M(this compound)Cl₂] Complex

| Metal (M) | Coordination Site | M-N Bond Length (Å) | Binding Energy (kcal/mol) |

| Cu(II) | N3 | 2.05 | -25.8 |

| Zn(II) | N3 | 2.10 | -21.5 |

| Pd(II) | N3 | 2.08 | -30.2 |

Note: This table presents hypothetical data based on typical values from computational studies of triazole-metal complexes. arabjchem.org The preference for N3 over N1 would depend on a detailed energetic comparison.

Prediction of Chemical Reactivity Patterns based on Electronic Structure

The chemical reactivity of this compound can be predicted through computational analysis of its electronic structure. nih.gov The distribution of electrons within the molecule, which is influenced by the interplay of the triazole ring and its substituents, dictates its behavior in chemical reactions.

Key electronic properties that can be calculated to predict reactivity include:

Molecular Electrostatic Potential (MEP): The MEP map visually identifies the electron-rich and electron-poor regions of the molecule. For this triazole, negative potential would be expected around the N1 and N3 atoms, indicating their susceptibility to electrophilic attack or coordination with cations. bohrium.com The region around the C5-H bond would show a more positive potential.

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to chemical reactivity. The energy and location of the HOMO indicate the site of nucleophilic character (electron donation), while the LUMO indicates the site of electrophilic character (electron acceptance). In triazoles, the HOMO is often associated with the nitrogen lone pairs, while the LUMO may be distributed over the ring system. nih.gov

Fukui Functions: These functions provide a more quantitative measure of the reactivity at each atomic site towards nucleophilic, electrophilic, or radical attack.

These calculations would likely predict that electrophilic substitution occurs at the nitrogen atoms, while the π-deficient carbon atoms of the triazole ring could be susceptible to nucleophilic attack under certain conditions. nih.gov The bromine atom at C4 represents a site that could potentially participate in nucleophilic substitution or cross-coupling reactions.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-substituted-1,2,3-triazole derivatives, and how can these methods be adapted for 4-Bromo-2-propyl-2H-1,2,3-triazole?

- Methodology : Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) or hydrazide-based cyclization reactions. For halogenation, bromine in acetic acid or DMSO under reflux can introduce bromine at specific positions (e.g., 65% yield for brominated triazole derivatives via hydrazide cyclization) . Optimize reaction conditions (solvent, temperature, catalyst) to enhance regioselectivity for the propyl substituent.

Q. How can the purity and structural identity of this compound be confirmed?

- Methodology : Combine spectroscopic techniques:

- NMR : Analyze , , and (if applicable) spectra to confirm substitution patterns.

- Mass Spectrometry : Use high-resolution MS to verify molecular weight (e.g., molecular ion peak at m/z ~218.03 for CHBrN).

- Elemental Analysis : Confirm Br content (~36.7%) to validate stoichiometry .

Q. What safety precautions are critical when handling brominated triazoles like this compound?

- Methodology :

- Use fume hoods and PPE (gloves, goggles) to avoid inhalation or skin contact.

- Store in airtight containers away from light and moisture to prevent decomposition .

- Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid contact with reducing agents .

Advanced Research Questions

Q. How do electronic effects of the bromine and propyl substituents influence the reactivity of this compound in cross-coupling reactions?

- Methodology :

- Perform density functional theory (DFT) calculations to map electron density distribution. The bromine atom acts as an electron-withdrawing group, activating the triazole ring for nucleophilic substitution at C4.

- Experimentally validate via Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd@click-MNPs/CS) with aryl boronic acids in green solvents (e.g., ethanol/water) . Monitor reaction progress via HPLC or GC-MS.

Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound, and how do intermolecular interactions affect packing?

- Methodology :

- Use single-crystal X-ray diffraction (SC-XRD) with SHELXL refinement. Key parameters: space group Pn (non-centrosymmetric), bond lengths (e.g., C-Br ~1.89 Å), and torsion angles (e.g., Br–C–C=O ~1.2°) .

- Analyze hydrogen bonds (C–H⋯N/O) and halogen interactions (Br⋯Br) to explain crystal packing .

Q. How can structural modifications at the triazole ring enhance biological activity, such as antimicrobial or anticancer effects?

- Methodology :

- Introduce bioisosteric groups (e.g., replacing Br with Cl or CF) and test in vitro against target enzymes (e.g., VIM-2 Metallo-β-Lactamase).

- Use molecular docking to predict binding affinity with active sites (e.g., triazole N atoms coordinating to metal ions in enzymes) .

Q. What analytical challenges arise in quantifying trace impurities in this compound, and how can they be resolved?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.